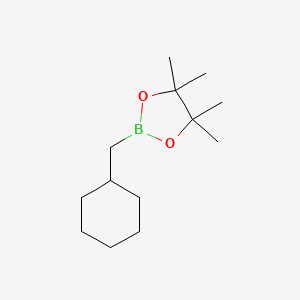

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be obtained from databases like PubChem or ChemSpider.

Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to create it from readily available starting materials. This often involves multiple steps, each with its own reagents and conditions.Molecular Structure Analysis

Analyzing the molecular structure of a compound involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at its reactivity, the products it forms, and the conditions needed for these reactions to occur.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. Techniques like thermal analysis and spectroscopy can be used to study these properties.Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : These derivatives have been synthesized for studying their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Use as an Allylating Reagent : The compound has been employed for the preparation of homoallylic alcohols and amines, demonstrating its versatility as an allylating reagent (Ramachandran & Gagare, 2010).

Preparation via Continuous Flow : A scalable process for its preparation from various starting materials has been developed, indicating its potential for large-scale production (Fandrick et al., 2012).

Palladium-Catalyzed Borylation : This process has been used for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showcasing its utility in creating complex organic structures (Takagi & Yamakawa, 2013).

Synthesis of Stilbenes and Polyenes : The compound has been used in the synthesis of boron-containing stilbene derivatives, with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Development of New Chemical Building Blocks

Building Block for Silicon-Based Drugs : A derivative of the compound has been developed as a new building block for synthesizing biologically active silicon compounds (Büttner et al., 2007).

Synthesis of Benzyloxycyanophenylboronic Esters : Its derivatives have been synthesized, expanding the range of boronic esters available for various chemical applications (El Bialy et al., 2011).

Advanced Materials and Polymer Synthesis

Polymer Synthesis : The compound has been used in the precision synthesis of poly(3-hexylthiophene), showing its application in the field of polymer chemistry (Yokozawa et al., 2011).

Coupling Reactions for Azulene Oligomers : Its derivatives have been utilized in the synthesis and coupling reactions of azulene oligomers, important for studying their physicochemical properties (Kurotobi et al., 2002).

Miscellaneous Applications

Electrochemical Properties : The electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of this compound, have been analyzed, contributing to the understanding of organoborate chemistry (Tanigawa et al., 2016).

Rhodium- and Ruthenium-Catalyzed Reactions : Its use in rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes has been explored, indicating its role in the synthesis of vinylboronates (Murata et al., 2002).

Safety And Hazards

Information on a compound’s safety and hazards can often be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact.

Orientations Futures

Future directions could involve further studies on the compound’s properties or applications, or the development of new synthesis methods.

Propriétés

IUPAC Name |

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDLPZMWGFPYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560141 | |

| Record name | 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

123706-53-6 | |

| Record name | 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B6597233.png)

![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)

![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)

![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)